molecular formula C18H24F3N3O2 B2632592 N-methyl-N-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine CAS No. 2415583-25-2

N-methyl-N-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2632592
CAS No.: 2415583-25-2
M. Wt: 371.404
InChI Key: VTZKKAGTOUEVJK-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxolane-2-carbonyl Group: This step involves the acylation of the piperidine ring with oxolane-2-carbonyl chloride under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with a pyridine derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-methyl-N-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-4-(fluoromethyl)pyridin-2-amine
  • N-methyl-N-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-4-(chloromethyl)pyridin-2-amine
  • N-methyl-N-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-4-(bromomethyl)pyridin-2-amine

Uniqueness

The presence of the trifluoromethyl group in N-methyl-N-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs with different halogen substituents.

Properties

IUPAC Name

[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O2/c1-23(16-11-14(4-7-22-16)18(19,20)21)12-13-5-8-24(9-6-13)17(25)15-3-2-10-26-15/h4,7,11,13,15H,2-3,5-6,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZKKAGTOUEVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2CCCO2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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